![molecular formula C20H24N2O2 B5727732 4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that belongs to the class of amides. It is commonly referred to as TBB or TBBPA. TBB has been widely used in various scientific research applications due to its unique properties and mechanism of action.
Mechanism of Action
TBB acts as a competitive inhibitor of protein tyrosine phosphatases. It binds to the active site of PTP1B and prevents the dephosphorylation of tyrosine residues on insulin receptor substrate-1 (IRS-1). This results in the activation of the insulin signaling pathway and the promotion of glucose uptake in cells.
Biochemical and Physiological Effects:
TBB has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. TBB has also been shown to reduce body weight gain and adiposity in high-fat diet-induced obese mice. Additionally, TBB has been shown to have anti-inflammatory effects in adipose tissue and liver.
Advantages and Limitations for Lab Experiments
One of the advantages of using TBB in lab experiments is its specificity for protein tyrosine phosphatases. TBB is a selective inhibitor of PTP1B and does not affect other phosphatases. This makes TBB a valuable tool for studying the role of PTP1B in various physiological processes. However, one of the limitations of using TBB is its potential toxicity. TBB has been shown to have cytotoxic effects in some cell lines at high concentrations.
Future Directions
There are several future directions for research on TBB. One area of interest is the development of more selective inhibitors of protein tyrosine phosphatases. Another area of interest is the use of TBB in combination with other drugs for the treatment of obesity and diabetes. Furthermore, the role of PTP1B in other physiological processes, such as cancer and neurodegenerative diseases, is an area of active research.
Synthesis Methods
The synthesis of TBB involves the reaction of 4-tert-butylbenzoic acid with 3-aminobenzoic acid and propionyl chloride in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of TBB is confirmed using NMR and mass spectrometry.
Scientific Research Applications
TBB has been widely used in various scientific research applications. It is commonly used as a selective inhibitor of protein tyrosine phosphatases. TBB has been shown to inhibit the activity of PTP1B, a protein tyrosine phosphatase that is involved in the regulation of insulin signaling. TBB has also been used as a tool to study the role of PTP1B in various physiological processes, such as glucose homeostasis and obesity.
properties
IUPAC Name |
4-tert-butyl-N-[3-(propanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-18(23)21-16-7-6-8-17(13-16)22-19(24)14-9-11-15(12-10-14)20(2,3)4/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBFNRGUOAYCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide |
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